1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-difluorophenyl)thiourea
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-difluorophenyl)thiourea is an organic compound that features a thiourea functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzodioxole and difluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-difluorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2,4-difluoroaniline in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-difluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-difluorophenyl)thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea and aromatic groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)thiourea: Contains a single fluorine atom, which may affect its reactivity and activity.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-difluorophenyl)thiourea is unique due to the presence of both benzodioxole and difluorophenyl groups
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-difluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2S/c16-10-2-3-12(11(17)6-10)19-15(22)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPMSYMNMFKKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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